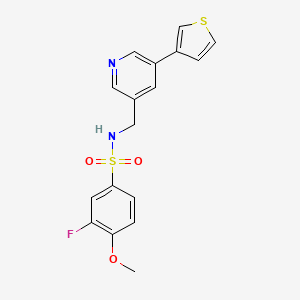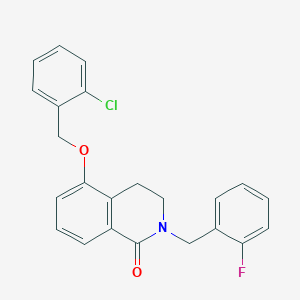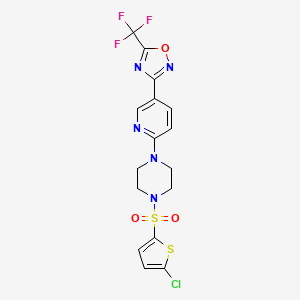
4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C16H18F3N3O3S and its molecular weight is 389.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has explored the synthesis and antimicrobial activity of novel heterocyclic compounds, including derivatives related to "4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine". These studies have focused on generating compounds with potential antimicrobial properties against various bacterial and fungal strains. For instance, a study by El‐Borai et al. (2013) reported on the synthesis of pyrazolopyridines and their antioxidant, antitumor, and antimicrobial activities, highlighting the potential of such compounds in combating microbial infections and diseases (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Anticancer Evaluation
Derivatives of the compound have been evaluated for their anticancer properties. Turov (2020) conducted a study on the anticancer activity of polyfunctional substituted 1,3-thiazoles, which could be structurally related to the compound , demonstrating the potential for these compounds to inhibit cancer cell growth across various cancer cell lines (Turov, 2020).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to "this compound" have been a key area of research. Studies such as that by Shawish et al. (2021), which synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, contribute to understanding the chemical properties and potential applications of these compounds in various scientific and pharmaceutical fields (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).
Antifungal and Antibacterial Applications
Further research into the antimicrobial applications of derivatives has shown promising results in antifungal and antibacterial domains. Prakash et al. (2011) synthesized a series of compounds with structures related to "this compound" and tested their efficacy against various bacterial and fungal strains, indicating potential applications in addressing antimicrobial resistance (Prakash, Aneja, Lohan, Hussain, Arora, Sharma, & Aneja, 2011).
Propiedades
IUPAC Name |
4-(pyrazol-1-ylmethyl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c17-16(18,19)25-14-2-4-15(5-3-14)26(23,24)22-10-6-13(7-11-22)12-21-9-1-8-20-21/h1-5,8-9,13H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOQECAIOXLYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3008943.png)


![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3008950.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B3008954.png)

![2-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B3008956.png)
![1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3008958.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3008959.png)
![[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine](/img/structure/B3008961.png)

![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/no-structure.png)
